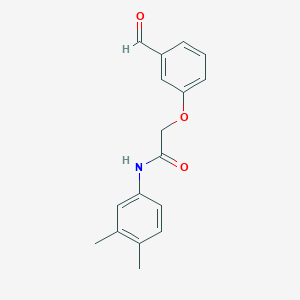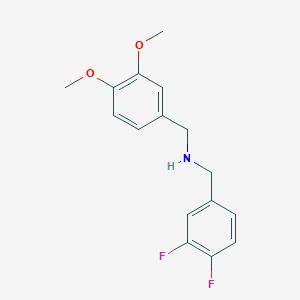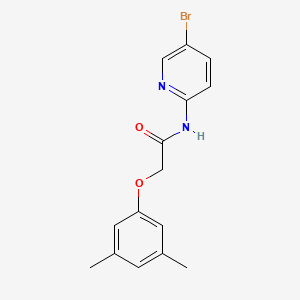
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multistep process and has shown promising results in various scientific research studies.
科学研究应用
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory and anti-tumor properties. N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.
作用机制
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide exerts its effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell survival. N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has been shown to inhibit the activation of NF-κB and its downstream targets, resulting in the inhibition of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation. N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation of N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and administration route for this compound. Additionally, more research is needed to understand the mechanism of action of N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide and its potential use in other disease states, such as cancer and inflammatory disorders. Finally, the development of more soluble forms of N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide may improve its utility in lab experiments and potential therapeutic applications.
Conclusion:
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various disease states.
合成方法
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 3,4-dimethylphenylamine with 3-bromoanisole to form 3-(3,4-dimethylphenyl)anisole. This intermediate is further reacted with chloroacetyl chloride to form N-(3,4-dimethylphenyl)-2-(methoxycarbonyl)acetamide. The final step involves the reaction of N-(3,4-dimethylphenyl)-2-(methoxycarbonyl)acetamide with 3-formylphenol to form N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-7-15(8-13(12)2)18-17(20)11-21-16-5-3-4-14(9-16)10-19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQVOKGJRFOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)

![1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B5695189.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5695192.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)